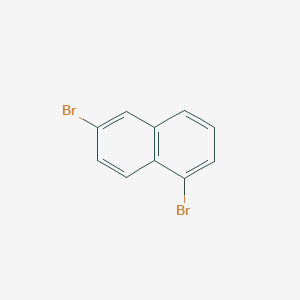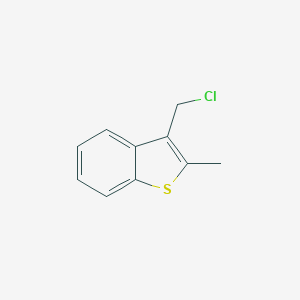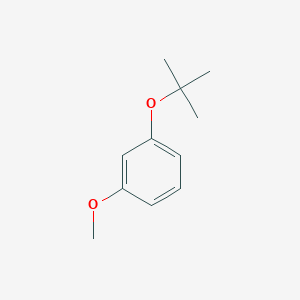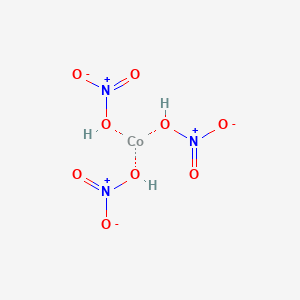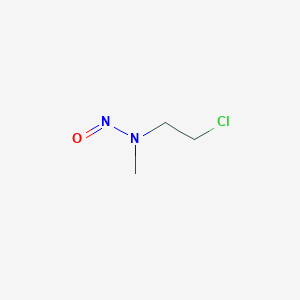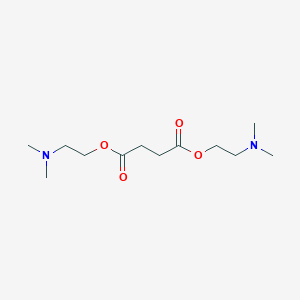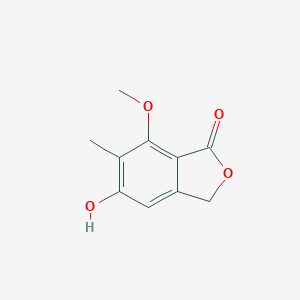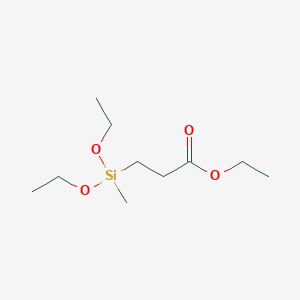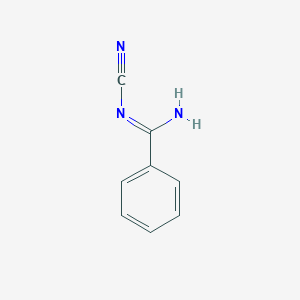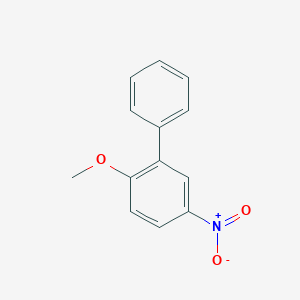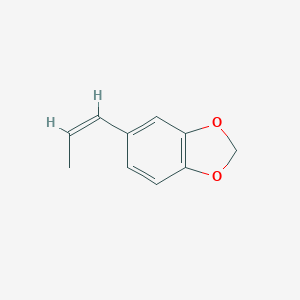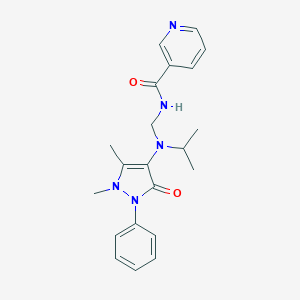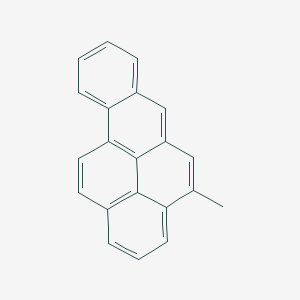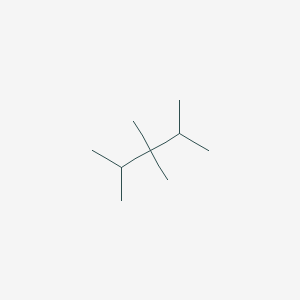
2,3,3,4-Tetramethylpentane
Übersicht
Beschreibung
2,3,3,4-Tetramethylpentane is an organic compound with the molecular formula C9H20. It is a branched alkane, specifically a derivative of pentane, characterized by the presence of four methyl groups attached to the carbon chain. This compound is known for its relatively high molecular weight and unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4-Tetramethylpentane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,3,3,4-tetramethyl-2-pentene. This reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,4-Tetramethylpentane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form various oxygenated products, including alcohols, ketones, and carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination can produce 2,3,3,4-tetramethylpentyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. These reactions are typically carried out under acidic or basic conditions.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Depending on the conditions, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated derivatives, such as 2,3,3,4-tetramethylpentyl chloride, are common products.
Wissenschaftliche Forschungsanwendungen
2,3,3,4-Tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used as a solvent and in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,3,4-Tetramethylpentane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in radical reactions under specific conditions, such as exposure to ultraviolet light or high temperatures. These reactions often involve the formation of carbon-centered radicals, which can then react with other molecules to form new products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3-Tetramethylpentane
- 2,2,4,4-Tetramethylpentane
Comparison
2,3,3,4-Tetramethylpentane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For example, compared to 2,2,3,3-tetramethylpentane, it has a different boiling point and reactivity profile due to the distinct arrangement of its carbon atoms .
Eigenschaften
IUPAC Name |
2,3,3,4-tetramethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-7(2)9(5,6)8(3)4/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCYYQOQSAMWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168292 | |
| Record name | Pentane, 2,3,3,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16747-38-9 | |
| Record name | Pentane, 2,3,3,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Tetramethylpentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 2,3,3,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


